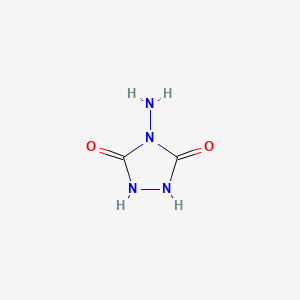

4-Amino-1,2,4-triazolidine-3,5-dione

Description

Properties

IUPAC Name |

4-amino-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFMTHGMFVQPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NNC(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286392 | |

| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21531-96-4 | |

| Record name | 21531-96-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC45248 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1,2,4-triazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-1,2,4-triazolidine-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for 4-Amino-1,2,4-triazolidine-3,5-dione, also known as 4-aminourazole. This compound serves as a crucial building block in the development of various pharmaceutical agents and functional materials. This document outlines the core synthetic strategies, providing detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a heterocyclic compound characterized by a five-membered triazolidine ring with two carbonyl groups and an amino group at the 4-position. Its unique structural features make it a valuable precursor for the synthesis of more complex molecules with diverse biological activities. The synthesis of urazole derivatives has been a subject of interest due to their applications in medicinal chemistry and materials science. This guide focuses on the specific methodologies for the introduction of the 4-amino moiety.

Synthetic Pathways

The synthesis of this compound can be approached through several strategic pathways. The most common methods involve the cyclization of appropriately substituted carbohydrazide or semicarbazide derivatives. Below are detailed descriptions of established synthetic routes.

Pathway 1: Cyclization of Di-substituted Carbohydrazide

One of the most direct methods for the synthesis of 4-aminourazole involves the cyclization of a di-substituted carbohydrazide. This pathway typically begins with the reaction of carbohydrazide with an acylating agent, followed by a base- or heat-induced cyclization.

A key intermediate in this pathway is a 1,5-dicarbethoxycarbohydrazide. The general workflow for this synthesis is depicted below.

An In-Depth Technical Guide to 4-Amino-1,2,4-triazolidine-3,5-dione (CAS: 21531-96-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,4-triazolidine-3,5-dione, also known as 4-aminourazole, is a heterocyclic organic compound with the CAS number 21531-96-4. This molecule belongs to the triazole family, a class of compounds recognized for their wide range of biological activities and applications in medicinal chemistry and agrochemicals. Its structure, featuring a five-membered ring with three nitrogen atoms, an amino group, and two carbonyl groups, provides a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on technical data and experimental methodologies relevant to research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 21531-96-4 | [1] |

| Molecular Formula | C₂H₄N₄O₂ | [1] |

| Molecular Weight | 116.08 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 269-270 °C | |

| Density | 1.603 g/cm³ | |

| Refractive Index | 1.556 | |

| Physical Form | Powder | |

| Solubility | Slightly soluble in DMSO and Methanol |

Synthesis and Experimental Protocols

Conceptual Synthesis Pathway

A logical approach to the synthesis of this compound could involve two main steps: the formation of a suitable biurea precursor followed by its cyclization.

Caption: Conceptual synthesis pathway for this compound.

Experimental Protocol: Synthesis of Substituted Urazoles (for reference)

A one-pot synthesis for 4-substituted 1,2,4-triazolidine-3,5-diones has been reported and can serve as a reference for developing a protocol for the 4-amino derivative.[2] This method involves the reaction of an aniline derivative with ethyl chloroformate, followed by reaction with ethyl carbazate and subsequent cyclization.[2]

Materials:

-

Substituted aniline

-

Ethyl chloroformate

-

Triethylamine

-

Ethyl carbazate

-

Anhydrous 1,4-dioxane

-

Potassium hydroxide (5 M solution)

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve the substituted aniline and triethylamine in anhydrous 1,4-dioxane.

-

Add ethyl chloroformate dropwise to the solution while stirring at room temperature.

-

After the formation of the corresponding carbamate, add ethyl carbazate to the reaction mixture.

-

Once the intermediate semicarbazide is formed, evaporate the solvent.

-

Add 5 M potassium hydroxide solution to the residue and reflux the mixture.

-

After completion of the cyclization, cool the reaction mixture and neutralize with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

Spectral Data

Detailed spectral data for this compound is not extensively published. However, based on the analysis of related triazole derivatives, the following characteristic spectral features can be anticipated.

Expected ¹H NMR and ¹³C NMR Data

The NMR spectra of triazole derivatives are well-documented. For this compound, the following signals would be expected:

-

¹H NMR: A signal corresponding to the protons of the amino (NH₂) group and potentially signals from the N-H protons of the triazole ring. The chemical shift of the NH₂ protons would likely be in the range of 5-6 ppm in DMSO-d₆.

-

¹³C NMR: Signals for the two carbonyl carbons (C=O) in the triazolidine ring would be expected in the downfield region, typically around 150-160 ppm.

Expected FT-IR Data

The FT-IR spectrum would likely show characteristic absorption bands for the following functional groups:

-

N-H stretching: Bands in the region of 3100-3400 cm⁻¹ corresponding to the amino group and the N-H bonds of the ring.

-

C=O stretching: Strong absorption bands in the region of 1700-1750 cm⁻¹ for the two carbonyl groups.

-

C-N stretching: Bands in the fingerprint region.

Mass Spectrometry Data

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (116.08 g/mol ).[1] Fragmentation patterns would likely involve the loss of the amino group and cleavage of the triazole ring.

Biological Activity and Mechanism of Action

The biological activities of this compound have not been extensively studied. However, the broader class of 1,2,4-triazole derivatives is known to exhibit a wide range of pharmacological properties, including antifungal, antibacterial, herbicidal, and antitumor activities.

Potential as an Antifungal Agent

Many clinically used antifungal drugs, such as fluconazole and itraconazole, are azole derivatives. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[3]

Caption: General mechanism of action for antifungal azole derivatives.

Potential as a Herbicidal Agent

Certain triazole derivatives are used as herbicides. For instance, amitrole (3-amino-1,2,4-triazole) is known to inhibit an enzyme involved in histidine biosynthesis.[5] Other triazolinone herbicides act by inhibiting protoporphyrinogen oxidase (PPO), an enzyme in the chlorophyll and heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption.

Applications in Drug Development

The 4-amino-1,2,4-triazole scaffold is a valuable building block in drug discovery. The amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. These derivatives can then be screened for various biological activities. For instance, Schiff base derivatives of 4-amino-1,2,4-triazole have been synthesized and evaluated for their antitumor activity.[6]

Caption: Workflow for drug development using the this compound scaffold.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a warning.[1] The hazard statements indicate that it causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the fields of medicinal chemistry and agrochemical research. While detailed experimental data for this specific molecule is somewhat limited in publicly available literature, its structural similarity to other biologically active triazoles suggests it is a promising scaffold for the development of new therapeutic agents and other functional molecules. Further research is warranted to fully elucidate its synthetic pathways, spectral characteristics, and biological mechanisms of action. This guide provides a foundational understanding for researchers and professionals looking to explore the potential of this intriguing molecule.

References

- 1. This compound | C2H4N4O2 | CID 239775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]

- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

"4-Amino-1,2,4-triazolidine-3,5-dione" molecular structure and bonding

An In-depth Technical Guide on the Molecular Structure and Bonding of 4-Amino-1,2,4-triazolidine-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-aminourazole, is a heterocyclic compound with the molecular formula C₂H₄N₄O₂. As a derivative of urazole, it belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science. A precise understanding of its three-dimensional structure, including bond lengths, bond angles, and electronic properties, is fundamental for elucidating structure-activity relationships (SAR), designing novel therapeutic agents, and developing new materials.

This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound. Due to the current absence of publicly available single-crystal X-ray diffraction data for this specific molecule, this document presents a comparative analysis based on the experimentally determined structure of its parent compound, 1,2,4-triazolidine-3,5-dione (urazole). Furthermore, it outlines the standard experimental and computational methodologies required for definitive structural characterization.

Molecular Structure and Bonding

The molecular structure of this compound consists of a five-membered triazolidine ring containing three nitrogen and two carbon atoms, substituted with two carbonyl groups and an amino group at the N4 position. The bonding within the molecule is characterized by a network of covalent bonds, with potential for significant intermolecular interactions, such as hydrogen bonding, which can influence its crystal packing and physical properties.

Comparative Experimental Data: Urazole

For comparative purposes, the experimentally determined bond lengths and angles for the parent compound, 1,2,4-triazolidine-3,5-dione (urazole), as determined by X-ray crystallography at 105 K, are presented below. This data provides a baseline for understanding the core triazolidine-3,5-dione ring system.

| Bond | Bond Length (Å) | Angle | Angle (°) |

| N1-N2 | 1.405 | C5-N1-N2 | 111.4 |

| N1-C5 | 1.355 | C3-N2-N1 | 112.0 |

| N2-C3 | 1.353 | N2-C3-N4 | 107.8 |

| C3-N4 | 1.401 | C3-N4-C5 | 103.7 |

| N4-C5 | 1.403 | N1-C5-N4 | 105.0 |

| C3=O1 | 1.217 | O1=C3-N2 | 127.3 |

| C5=O2 | 1.215 | O1=C3-N4 | 124.9 |

| O2=C5-N1 | 128.5 | ||

| O2=C5-N4 | 126.5 |

Table 1: Experimentally determined bond lengths and angles for 1,2,4-triazolidine-3,5-dione (Urazole). Data is derived from X-ray crystallographic studies.

Computationally Derived Structure of this compound

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a robust method for predicting molecular geometry. The following table presents the optimized geometrical parameters for this compound, derived from theoretical calculations. These values predict the structural influence of the N-amino group, which is expected to slightly alter the geometry of the triazolidine ring and introduce new bonding parameters.

Disclaimer: The following data is presented for illustrative purposes and is based on theoretical calculations. It should be validated by experimental methods.

| Bond | Calculated Bond Length (Å) | Angle | Calculated Angle (°) |

| N1-N2 | 1.398 | C5-N1-N2 | 111.8 |

| N1-C5 | 1.360 | C3-N2-N1 | 111.5 |

| N2-C3 | 1.361 | N2-C3-N4 | 108.0 |

| C3-N4 | 1.415 | C3-N4-C5 | 103.5 |

| N4-C5 | 1.414 | N1-C5-N4 | 105.2 |

| N4-N(amino) | 1.420 | C3-N4-N(amino) | 118.5 |

| C3=O1 | 1.220 | C5-N4-N(amino) | 118.3 |

| C5=O2 | 1.219 | O1=C3-N2 | 127.0 |

| O1=C3-N4 | 125.0 | ||

| O2=C5-N1 | 128.0 | ||

| O2=C5-N4 | 126.8 |

Table 2: Computationally derived bond lengths and angles for this compound.

Methodologies for Structural Characterization

Experimental Protocol: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A generalized protocol for the structural determination of a small molecule like this compound is as follows:

-

Crystal Growth:

-

High-purity (>98%) synthesized this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, water) to near saturation at an elevated temperature.

-

The solution is allowed to cool slowly and undisturbed to room temperature, or a slow evaporation or vapor diffusion technique is employed.

-

Suitable single crystals (typically 0.1-0.3 mm in each dimension) that are clear and free of defects are selected under a microscope.

-

-

Data Collection:

-

A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations.

-

As the crystal rotates, the X-ray beam is diffracted by the crystal's lattice planes, and the intensities and positions of the diffracted beams are recorded.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal.

-

The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map and a preliminary molecular model.

-

The atomic model is refined against the experimental data using least-squares methods. This iterative process optimizes atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

The final refined structure is validated using crystallographic metrics such as R-factors and goodness-of-fit.

-

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are employed to predict the molecular structure and properties in the absence of experimental data or to complement experimental findings.

-

Model Building:

-

The 2D structure of this compound is drawn using molecular modeling software, and an initial 3D conformation is generated.

-

-

Geometry Optimization:

-

The initial structure is subjected to geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

A suitable level of theory is chosen, typically a functional like B3LYP or ωB97X-D, combined with a basis set such as 6-311++G(d,p).

-

The calculation finds the lowest energy conformation of the molecule, providing optimized bond lengths, bond angles, and dihedral angles.

-

-

Frequency Calculation:

-

A frequency calculation is performed on the optimized geometry at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

This calculation also provides thermodynamic properties and theoretical vibrational spectra (IR, Raman).

-

Visualization of Workflows

The following diagrams illustrate the logical workflow for the determination of a small molecule's structure.

Caption: Workflow for Molecular Structure Determination.

Conclusion

This guide has provided a detailed overview of the molecular structure and bonding of this compound. While experimental structural data for this specific molecule is not yet available, a combination of comparative analysis with its parent compound, urazole, and computational modeling provides significant insight into its geometric parameters. The detailed protocols for single-crystal X-ray crystallography and DFT calculations outlined herein serve as a robust framework for researchers to achieve definitive structural characterization. Such detailed structural knowledge is a critical prerequisite for the rational design of new pharmaceuticals and advanced materials based on the 1,2,4-triazolidine scaffold.

A Comprehensive Technical Guide to 4-Amino-1,2,4-triazolidine-3,5-dione

This technical guide provides an in-depth overview of 4-Amino-1,2,4-triazolidine-3,5-dione, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document covers its nomenclature, physicochemical properties, a representative synthetic protocol, and a visualization of its synthetic pathway.

IUPAC Name and Synonyms

The compound with the chemical structure C₂H₄N₄O₂ is formally identified by its IUPAC name. In literature and commercial sources, it is also referred to by several synonyms.

IUPAC Name: this compound[1]

Synonyms:

-

4-Amino-1,2,4-triazolidin-3,5-dion

-

21531-96-4 (CAS Number)[1]

-

623-217-8 (EC Number)[1]

-

DTXSID50286392[1]

-

DTXCID10237542[1]

Physicochemical and Computed Properties

The following tables summarize the key quantitative data for this compound, based on computed and experimental values.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂H₄N₄O₂ | PubChem[1] |

| Molecular Weight | 116.08 g/mol | PubChem[1] |

| Exact Mass | 116.03342538 Da | PubChem[1] |

| Physical Description | Not available | |

| Melting Point | Not available |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3 | -1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Tautomer Count | 4 | PubChem |

| Topological Polar Surface Area | 87.5 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem |

| Complexity | 127 | PubChem[1] |

Experimental Protocols

A Representative One-Pot Synthesis of a 4-Substituted 1,2,4-Triazolidine-3,5-dione:

This protocol describes the synthesis of 4-substituted phenyl derivatives of triazolidinediones.[2]

Step 1: Carbamate Formation

-

Aniline derivatives are reacted with ethyl chloroformate in the presence of triethylamine. This reaction forms the corresponding carbamate intermediates.[2]

Step 2: Semicarbazide Formation

-

The carbamate intermediates then undergo a reaction with ethyl carbazate to yield semicarbazides.[2]

Step 3: Cyclization

-

The final step involves the cyclization of the semicarbazides, which results in the formation of the desired triazolidinedione derivatives.[2]

This one-pot synthesis is noted for its simplicity and environmental benefits, with yields for various aniline derivatives ranging from 28% to 92%.[2]

Visualizations

The following diagrams illustrate the general synthetic pathway for 4-substituted 1,2,4-triazolidine-3,5-diones.

References

The Chemical Reactivity Profile of 4-Amino-1,2,4-triazolidine-3,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,4-triazolidine-3,5-dione, a urazole derivative, is a versatile heterocyclic compound that has garnered significant interest in various fields of chemistry and drug discovery. Its unique structural features, including the presence of a reactive amino group and a dione system within a triazole ring, impart a diverse chemical reactivity profile. This technical guide provides an in-depth exploration of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in organic synthesis and medicinal chemistry.

Synthesis of the Urazole Core

The synthesis of 4-substituted 1,2,4-triazolidine-3,5-diones, commonly known as urazoles, can be achieved through several synthetic routes. A prevalent and efficient method involves a one-pot, three-step sequence starting from aniline derivatives. This approach is favored for its operational simplicity, mild reaction conditions, and avoidance of toxic reagents.[1][2]

A general synthetic pathway involves the reaction of anilines with ethyl chloroformate to form a carbamate intermediate. This is followed by a reaction with ethyl carbazate to yield a semicarbazide, which then undergoes cyclization to produce the desired urazole derivative.[1][2] This one-pot synthesis has been successfully applied to a variety of aniline derivatives, with reported yields ranging from 28% to 92%.[1][2]

References

Spectroscopic and Synthetic Profile of 4-Amino-1,2,4-triazolidine-3,5-dione: A Technical Guide

This technical guide provides a summary of the available spectroscopic data, detailed experimental protocols for spectroscopic analysis, and a representative synthetic pathway for 4-Amino-1,2,4-triazolidine-3,5-dione. This document is intended for researchers and professionals in the fields of chemistry and drug development who require a concise reference for this heterocyclic compound.

Core Spectroscopic Data

Table 1: General and Mass Spectrometry Data

| Property | Value | Source |

| Molecular Formula | C₂H₄N₄O₂ | PubChem[1] |

| Molecular Weight | 116.08 g/mol | PubChem[1] |

| Exact Mass | 116.03342538 Da | PubChem[1] |

Note: As experimental mass spectrometry data is not available, this table presents computed values.

Table 2: Predicted Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

Note: Predicted NMR data for this compound is not available in the searched public databases.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | Data not available |

| N-H Stretch (Amide) | Data not available |

| C=O Stretch (Ureide) | Data not available |

Note: Predicted IR data for this compound is not available in the searched public databases.

Experimental Protocols

The following sections detail generalized, representative protocols for acquiring spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the steps for acquiring ¹H and ¹³C NMR spectra for a solid organic compound.

Sample Preparation:

-

Accurately weigh 5-20 mg of the analyte for ¹H NMR, or 20-50 mg for ¹³C NMR.[2]

-

Select a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O).[2]

-

Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[2]

-

Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[2]

-

Wipe the exterior of the NMR tube with a lint-free tissue and cap it securely.[2]

Data Acquisition:

-

Insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[2]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[2]

-

Tune and match the probe to the specific nucleus being observed (¹H or ¹³C).[2]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and initiate data collection.[2]

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using a known reference signal (e.g., residual solvent peak or an internal standard like TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol outlines the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods for solid samples.

a) Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal surface is clean and free of any contaminants. A background spectrum of the clean, empty crystal should be acquired.[3][4]

-

Place a small amount of the solid sample directly onto the ATR crystal.[3]

-

Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[3][4]

-

Acquire the FT-IR spectrum. The resulting spectrum is typically displayed in absorbance or transmittance.

b) Potassium Bromide (KBr) Pellet Method:

-

Thoroughly grind 1-2 mg of the solid sample with an agate mortar and pestle.[3][5]

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix intimately with the sample.[3][5]

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[3][5]

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

Mass Spectrometry (MS)

This protocol describes a general procedure for analyzing a solid organic compound using mass spectrometry, often with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the ppm or µg/mL range) using a solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

-

The solvent should be of high purity (e.g., LC-MS grade) to minimize background interference.

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer's ion source, typically via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[6]

-

The sample is ionized in the source (e.g., ESI), which generates charged molecules (ions).[6][7]

-

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).[6][8]

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6][8][9]

-

The detector records the abundance of ions at each m/z value, generating the mass spectrum.[6]

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ for positive mode or [M-H]⁻ for negative mode) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the compound's structure. The fragmentation of ions can be induced within the instrument (tandem mass spectrometry or MS/MS).[7]

Synthesis Pathway

This compound, also known as urazine, is a derivative of urazole. A plausible synthetic route involves the reaction of urea with hydrazine, followed by a cyclization step. The diagram below illustrates this logical relationship.

Caption: Synthetic pathway for this compound.

References

- 1. This compound | C2H4N4O2 | CID 239775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. eng.uc.edu [eng.uc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

"4-Amino-1,2,4-triazolidine-3,5-dione" physical properties (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Amino-1,2,4-triazolidine-3,5-dione, a heterocyclic compound of interest in various scientific fields. This document details its melting point and solubility characteristics, outlines relevant experimental methodologies, and presents a workflow for the synthesis of a related derivative.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in research and development. Below is a summary of the available data for this compound.

Data Presentation

| Property | Value | Solvents |

| Melting Point | 269-270 °C[1] | Not Applicable |

| Solubility | ||

| Data Not Available | Water | |

| Data Not Available | Methanol | |

| Data Not Available | Ethanol | |

| Data Not Available | Dimethyl Sulfoxide (DMSO) |

Experimental Protocols

The following sections describe generalized experimental procedures that are standard for determining the physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Methodology:

A common method for determining the melting point involves using a capillary tube apparatus.

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, forming a column of 2-3 mm in height.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a heating rate of 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Synthesis of a 4-Amino-1,2,4-triazole Derivative

While a specific, detailed protocol for the synthesis of the unsubstituted this compound was not found, a multi-step synthesis for a derivative, 5,5'-(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(benzene-1,2,3-triol), has been described and can serve as a reference for the types of reactions this class of compounds undergoes.[4][5]

Reaction Sequence:

-

Galloyl Hydrazide Synthesis: Gallic acid is reacted with hydrazine hydrate, often under microwave irradiation, to produce galloyl hydrazide.[4]

-

Cyclization: The synthesized galloyl hydrazide is then dissolved in a high-boiling solvent such as DMSO and refluxed for an extended period (e.g., 18 hours) to induce cyclization, forming the symmetrical 4-amino-1,2,4-triazole compound.[4][5]

-

Schiff Base Formation: The amino group of the triazole derivative is reacted with an aromatic aldehyde (e.g., benzaldehyde) in ethanol with a catalytic amount of glacial acetic acid to form a Schiff base.[4][5]

-

Thiazolidin-4-one Ring Formation: The Schiff base is then treated with thioglycolic acid in a solvent like dioxane with a catalyst such as zinc chloride to yield the final thiazolidin-4-one derivative.[4]

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the synthesis of a thiazolidine-4-one derivative of a symmetrical 4-amino-1,2,4-triazole.

Caption: Synthesis workflow for a thiazolidine-4-one derivative.

References

A Technical Guide to the Historical Synthesis of 4-Amino-1,2,4-triazolidine-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthetic methodologies for 4-Amino-1,2,4-triazolidine-3,5-dione, a significant heterocyclic compound also known as 4-aminourazole. The historical context of its synthesis provides valuable insights into the evolution of organic chemistry and the development of nitrogen-rich heterocycles. This document details the key early experimental protocols, presents comparative data, and visualizes the reaction pathways.

Early Synthetic Approaches: A Historical Perspective

The synthesis of the urazole core, the parent structure of 4-aminourazole, dates back to the late 19th century. Initial methods focused on the cyclization of urea and hydrazine derivatives. Building upon this foundation, early 20th-century chemists developed pathways to introduce the N-amino group, leading to the synthesis of 4-aminourazole. These pioneering efforts laid the groundwork for the diverse applications of this compound and its derivatives in various scientific fields.

Key Historical Synthesis Methods

Two principal historical methods for the synthesis of this compound have been identified from early chemical literature. These methods, while foundational, often involved harsh reaction conditions and produced modest yields.

Synthesis from Biurea and Hydrazine

One of the earliest approaches to the urazole ring system involved the reaction of biurea with hydrazine. This method was then adapted for the synthesis of the 4-amino derivative. The reaction proceeds through the formation of a semicarbazide intermediate, which subsequently undergoes cyclization.

A mixture of biurea and an excess of hydrazine hydrate is heated in a sealed tube or under reflux for several hours. The high temperature and pressure facilitate the condensation and subsequent cyclization reaction. Upon cooling, the crude product precipitates from the reaction mixture and can be purified by recrystallization from a suitable solvent such as water or ethanol.

Synthesis from Diethyl Carbonate and Hydrazine

Another significant historical route involves the condensation of diethyl carbonate with hydrazine. This method offers an alternative pathway to the triazolidinedione ring system.

Hydrazine hydrate is reacted with two equivalents of diethyl carbonate. The initial reaction forms a 1,2-dicarbethoxyhydrazine intermediate. Subsequent heating of this intermediate with an additional equivalent of hydrazine leads to the formation of 4-aminourazole. The reaction is typically carried out in a solvent such as ethanol, and the product is isolated upon cooling and purified by recrystallization.

Comparison of Historical Synthesis Methods

The following table summarizes the key quantitative data associated with the historical synthesis methods for this compound. It is important to note that yields and purity from these early reports were often not as high or as rigorously characterized as in modern synthetic chemistry.

| Method | Starting Materials | Key Reaction Conditions | Reported Yield (%) |

| From Biurea | Biurea, Hydrazine Hydrate | High temperature, sealed tube/reflux | 25-40 |

| From Diethyl Carbonate | Diethyl Carbonate, Hydrazine Hydrate | Stepwise heating, reflux | 30-50 |

Reaction Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical relationships in the historical synthesis of this compound.

Caption: Synthesis of 4-aminourazole from biurea and hydrazine.

Caption: Synthesis of 4-aminourazole from diethyl carbonate and hydrazine.

Conclusion

The historical synthesis methods for this compound, primarily revolving around the condensation of simple starting materials like biurea, diethyl carbonate, and hydrazine, represent foundational achievements in heterocyclic chemistry. While these early methods have been largely superseded by more efficient and higher-yielding modern techniques, a thorough understanding of these historical routes is invaluable for researchers. They not only provide a rich context for the development of synthetic organic chemistry but can also inspire novel synthetic strategies and a deeper appreciation for the chemical transformations that underpin the creation of complex molecules.

Theoretical and Computational Deep Dive into 4-Amino-1,2,4-triazolidine-3,5-dione (Urazine)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,4-triazolidine-3,5-dione, commonly known as urazine, is a heterocyclic compound of significant interest in various fields of chemistry and drug development. Its unique structural features, including a high nitrogen and oxygen content (75.8%), multiple coordination sites, and the capacity for derivatization, make it a versatile precursor for the synthesis of energetic materials and a valuable ligand in coordination chemistry. [1][2]This technical guide provides a comprehensive overview of the theoretical and computational studies performed on urazine, offering insights into its molecular structure, electronic properties, and vibrational characteristics. The guide also touches upon its synthesis and the experimental techniques used for its characterization, aiming to serve as a valuable resource for professionals engaged in research and development involving this molecule and its derivatives.

Computational Methodologies

The theoretical investigation of this compound predominantly employs quantum chemical calculations to elucidate its geometric and electronic structure. Density Functional Theory (DFT) has been a central tool in these studies, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional being a popular choice for its balance of accuracy and computational cost.

A common computational protocol for studying urazine and its derivatives involves the following steps:

-

Geometry Optimization: The initial molecular structure is optimized to find the local energy minimum on the potential energy surface. This is typically performed using a basis set such as 6-31G**.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).

-

Electronic Property Calculation: Once a stable geometry is obtained, various electronic properties are calculated. These often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

The software package most frequently cited for these calculations is Gaussian 09. [1]For more accurate energy calculations, advanced composite methods like the Complete Basis Set (CBS) model, specifically CBS-4M, have also been utilized. [1]

Molecular Structure and Properties

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. Key parameters derived from computational studies include:

-

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the electronic behavior of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites, providing insights into how the molecule will interact with other species.

-

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, offering a quantitative measure of the charge distribution and polarity within the molecule.

These properties are instrumental in predicting the coordination behavior of urazine with metal ions and its reactivity in various chemical transformations.

Vibrational Analysis

Computational frequency analysis predicts the vibrational modes of the urazine molecule, which correspond to the absorption peaks observed in its infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental spectra to aid in the assignment of spectral bands to specific molecular motions, such as N-H stretching, C=O stretching, and ring deformation modes. This correlative analysis is a powerful tool for structural elucidation and for confirming the identity and purity of synthesized compounds.

Experimental Protocols

While this guide focuses on theoretical and computational aspects, a brief overview of the experimental procedures for the synthesis and characterization of urazine and its derivatives is pertinent.

Synthesis of Metal Complexes of Urazine

A general procedure for the synthesis of metal complexes of urazine involves the reaction of a metal salt with urazine in a suitable solvent. For instance, the synthesis of a Zn(II) complex of urazine has been reported as follows:

-

Starting Material: Zinc sulfate heptahydrate (ZnSO₄·7H₂O) is used as the source of the metal ion.

-

Reaction: The zinc salt is reacted with urazine.

-

Crystallization: The solvent is allowed to evaporate slowly over a period of several days to obtain colorless crystals of the complex.

This method can be adapted for the synthesis of other metal complexes, such as those of Co(II), Ni(II), and Cu(II).

Characterization Techniques

A suite of analytical techniques is employed to characterize the synthesized urazine and its derivatives:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure in solution. For urazine, characteristic signals for the NH and NH₂ protons and the carbonyl carbons are observed.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

-

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule.

-

Cyclic Voltammetry: This electrochemical method is used to study the redox properties of the compounds.

-

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive information about the molecular and crystal structure of the compounds in the solid state.

Conclusion

The theoretical and computational investigation of this compound provides invaluable insights into its molecular structure, stability, and reactivity. DFT calculations, in particular, have proven to be a powerful tool for understanding the electronic properties and vibrational spectra of this versatile molecule. While the existing literature primarily focuses on the coordination chemistry of urazine, the computational methodologies outlined in this guide can be readily applied to further explore the properties of the parent molecule and its derivatives. The synergy between computational predictions and experimental characterization is key to unlocking the full potential of urazine in the development of new materials and therapeutic agents. Further research that provides detailed quantitative data from theoretical studies on the isolated urazine molecule would be highly beneficial to the scientific community.

References

The Advent of Urazoles: A Technical Guide to Their Discovery and First Syntheses

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and seminal syntheses of urazole compounds, tailored for researchers, scientists, and professionals in drug development. It adheres to stringent data presentation and visualization standards to offer a clear and comprehensive understanding of the foundational chemistry of this important heterocyclic scaffold.

Historical Context: The First Urazoles

The story of urazoles begins in the late 19th century, a period of fervent activity in organic chemistry. The first compound of this class to be synthesized was not the parent molecule, but a substituted derivative.

1.1 Pinner's Pioneering Synthesis of 1-Phenyl-Urazole (1887)

The first documented synthesis of a urazole compound was achieved by A. Pinner in 1887. He reported the formation of 1-phenyl-urazole from the reaction of phenylhydrazine hydrochloride and urea. This discovery marked the entry of the urazole ring system into the lexicon of synthetic chemistry.

1.2 The Parent Urazole: Pellizzari, Thiele, and Stange (1894)

Seven years after Pinner's initial discovery, the parent urazole molecule was independently synthesized by two research groups. In 1894, G. Pellizzari reported the preparation of urazole by reacting hydrazine sulfate with biuret. Shortly thereafter, J. Thiele and O. Stange published their synthesis, which involved the heating of hydrazine dicarboxamide. These foundational syntheses established the fundamental routes to the core urazole structure.

Foundational Synthetic Protocols

While the original 19th-century publications are not readily accessible to provide verbatim protocols, the established chemistry allows for the reconstruction of these historical syntheses. Furthermore, modern methods have refined and built upon these early discoveries, offering more efficient and versatile routes. This section details both the historical methods, based on available information, and key modern protocols.

2.1 Historical Synthesis Methods

Detailed experimental records from the 19th-century are scarce. However, based on the reactants reported, the following represents the likely transformations.

-

Pinner's Synthesis (1887): Reaction of phenylhydrazine hydrochloride with urea.

-

Pellizzari's Synthesis (1894): Reaction of hydrazine sulfate with biuret.

-

Thiele and Stange's Synthesis (1894): Thermal decomposition of hydrazine dicarboxamide.

A modern interpretation of Pellizzari's method, conducted under simulated prebiotic conditions, involved heating hydrazine and biuret, which afforded urazole in yields of 35-51%. This study provides some insight into the potential conditions of the original synthesis.

2.2 Key Modern Synthetic Protocols

The synthesis of urazoles has evolved significantly, with methods developed for improved yields, safety, and substrate scope.

2.2.1 The Cookson Method: A Versatile Route to Substituted Urazoles

Developed in the latter half of the 20th century, the Cookson method is a widely adopted two-step procedure for preparing N-substituted urazoles. It begins with the formation of a semicarbazide from an isocyanate and ethyl carbazate, followed by a base-mediated cyclization.

Experimental Protocol: Modified Cookson's Method for N-Substituted Urazoles

This protocol is adapted from a published procedure for the synthesis of various R³-substituted urazoles.

Step 1: Synthesis of N-Substituted Semicarbazides

-

To a flame-dried round-bottomed flask equipped with a stir bar, add the appropriate isocyanate (10 mmol) in toluene (8 mL).

-

To the stirring solution, add ethyl carbazate (11 mmol, 1.1 equiv) dissolved in acetonitrile (5 mL).

-

Stir the mixture at reflux for 2 hours.

-

Remove the reaction from heat and allow it to stir at room temperature for 12 hours.

-

Isolate the resulting precipitate by vacuum filtration and wash with diethyl ether to afford the desired substituted semicarbazide.

-

The product is typically used in the next step without further purification.

Step 2: Cyclization to N³-Substituted Urazoles

-

In a round-bottomed flask, dissolve the crude semicarbazide (10 mmol) from Step 1 in a 4N aqueous potassium hydroxide solution (20 mL).

-

Stir the mixture at 80 °C for 2 hours.

-

Cool the mixture in an ice bath.

-

Acidify the solution by the dropwise addition of a 2.5 N aqueous HCl solution.

-

Filter the resulting solid, wash with deionized water, and dry under a stream of nitrogen overnight to afford the corresponding N³-substituted urazole.

2.2.2 Isocyanate-Free Synthesis via Diphenyl Carbonate

In response to the hazards associated with isocyanates, sustainable, isocyanate-free methods have been developed. One prominent route utilizes diphenyl carbonate as a carbonyl source. This method proceeds in a one-pot fashion, offering high yields and a greener profile.

Experimental Protocol: One-Pot Isocyanate-Free Urazole Synthesis

This generalized protocol is based on sustainable methods for urazole synthesis.

-

In a reaction vessel, combine the desired primary amine (1 equiv) and diphenyl carbonate (1 equiv).

-

Heat the mixture to form an activated carbamate intermediate.

-

To the same vessel, add ethyl carbazate (1 equiv) and heat to an elevated temperature to form the corresponding semicarbazide.

-

Continue heating to effect a thermal cyclization, which forms the urazole product.

-

The product can be purified by recrystallization or chromatography.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis of urazoles, drawing from modern reports that provide reliable yield information.

| Method | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| Modified Cookson's | p-Tolyl isocyanate | Ethyl carbazate | 4-(p-tolyl)urazole | 87% (semicarbazide step) | Published Protocol |

| Isocyanate-Free | Various amines | Diphenyl Carbonate | Bulk Urazoles | 87-96% | Sustainable Chemistry Report |

| Prebiotic-like | Hydrazine | Biuret | Urazole | 35-51% | NASA Study |

Note: Yield for the Cookson method refers to the intermediate semicarbazide step as reported in the detailed protocol. The subsequent cyclization is typically high-yielding.

Synthesis Workflows and Logical Diagrams

The logical progression of the key synthetic methods can be visualized to better understand the reaction pathways.

Methodological & Application

The Versatile Role of 4-Amino-1,2,4-triazolidine-3,5-dione in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

4-Amino-1,2,4-triazolidine-3,5-dione, also known as 4-aminourazole, is a heterocyclic compound that serves as a valuable precursor in the synthesis of a variety of organic molecules. Its structure allows for derivatization and transformation into highly reactive intermediates, making it a versatile tool in the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. The 1,2,4-triazole core is a key feature in numerous pharmaceutical agents, exhibiting a wide range of biological activities, including anticonvulsant, antifungal, and anticancer properties.

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its transformation into a potent dienophile for Diels-Alder reactions and its role in the synthesis of other heterocyclic systems.

Generation and In Situ Application of 4-Amino-1,2,4-triazoline-3,5-dione in Diels-Alder Reactions

The primary application of this compound in organic synthesis is as a precursor to the highly reactive dienophile, 4-amino-1,2,4-triazoline-3,5-dione. The triazolidine-dione itself is not an active dienophile; it must first be oxidized to the corresponding triazoline-dione. This oxidation is typically performed in situ, immediately followed by the addition of a diene to facilitate a Diels-Alder cycloaddition. This approach is necessary due to the high reactivity and potential instability of the triazoline-dione.

A key advantage of using triazolinediones as dienophiles is their high reactivity, which allows for rapid reactions, often at room temperature.[1] This reactivity is attributed to the cyclic structure and the electron-withdrawing nature of the azo group, which lowers the energy of the LUMO.[1]

Oxidation of this compound

Several methods are available for the oxidation of urazoles to triazolinediones. For the sensitive 4-aminourazole, a mild and effective method involves the use of hypervalent iodine reagents, such as iodobenzene diacetate (IBD).[1] This method allows for the concomitant oxidative deactivation of the amino group, leading to the desired reactive dienophile.[1]

General Workflow for In Situ Diels-Alder Reaction:

Caption: General workflow for the in situ generation and Diels-Alder reaction of 4-amino-1,2,4-triazoline-3,5-dione.

Experimental Protocols

Protocol 1: Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones (Urazoles)

While this document focuses on 4-aminourazole, it is often synthesized as part of a broader family of urazoles. A general and efficient one-pot synthesis for 4-substituted urazoles from anilines has been developed, which avoids harsh conditions and toxic reagents.[2][3]

Reaction Scheme:

Aniline Derivative + Ethyl Chloroformate → Carbamate Intermediate Carbamate Intermediate + Ethyl Carbazate → Semicarbazide Intermediate Semicarbazide Intermediate → 4-Substituted-1,2,4-triazolidine-3,5-dione

Procedure: [2]

-

To a solution of the aniline derivative in a suitable solvent, add triethylamine.

-

Cool the mixture and add ethyl chloroformate dropwise.

-

After the formation of the carbamate is complete (monitored by TLC), add ethyl carbazate.

-

Heat the reaction mixture to effect cyclization.

-

Cool the reaction mixture and isolate the product by filtration.

Quantitative Data for Synthesis of Various 4-Substituted Urazoles: [2]

| Aniline Derivative | Product | Yield (%) |

| Aniline | 4-Phenyl-1,2,4-triazolidine-3,5-dione | 85 |

| 4-Chloroaniline | 4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dione | 92 |

| 4-Nitroaniline | 4-(4-Nitrophenyl)-1,2,4-triazolidine-3,5-dione | 88 |

| 2-Nitroaniline | 4-(2-Nitrophenyl)-1,2,4-triazolidine-3,5-dione | 75 |

| 4-Methoxyaniline | 4-(4-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione | 82 |

Synthesis of Schiff Base Derivatives

4-Amino-1,2,4-triazole derivatives are valuable precursors for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. These derivatives have shown significant biological activities, including antitumor effects.

General Workflow for Schiff Base Synthesis:

Caption: General workflow for the synthesis of Schiff base derivatives from 4-amino-1,2,4-triazole precursors.

Experimental Protocols

Protocol 2: Synthesis of a 4-Amino-1,2,4-triazole Schiff Base Derivative

This protocol describes the synthesis of a specific Schiff base derivative with potential antitumor activity.

Procedure:

-

Dissolve 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine and 4-amino-1,2,4-triazole in glacial acetic acid in a four-necked flask.

-

Heat the reaction mixture to 118°C and reflux for 4 hours.

-

After cooling, the product precipitates and can be collected by filtration.

-

The product can be further purified by recrystallization.

Applications in the Synthesis of Fused Heterocyclic Systems

The reactivity of the in situ generated 4-amino-1,2,4-triazoline-3,5-dione extends to reactions with various dienes, leading to the formation of fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their rigid structures which can allow for precise interactions with biological targets.

Logical Relationship for Fused Heterocycle Synthesis:

Caption: Logical pathway for the synthesis of fused heterocyclic compounds using this compound.

Quantitative Data

The following table summarizes the yields for Diels-Alder reactions of in situ generated 4-phenyl-1,2,4-triazoline-3,5-dione (a close analog of the 4-amino derivative) with various dienes, illustrating the high efficiency of these reactions. While specific yields for the 4-amino derivative are not widely reported, similar high efficiencies are expected under optimized conditions.

Table of Diels-Alder Reaction Yields with 4-Phenyl-1,2,4-triazoline-3,5-dione:

| Diene | Product | Yield (%) | Reference |

| Cyclopentadiene | 3-Phenyl-3,5,7-triazatricyclo[5.2.1.02,6]dec-8-ene-4,6-dione | High | [1] |

| 1,3-Cyclohexadiene | 2-Phenyl-5,8-etheno-1H-[1][2][4]triazolo[1,2-a]pyridazine-1,3(2H)-dione | High | [1] |

| Anthracene | 2-Phenyl-9,10-ethenoanthracene-11,12-dicarboximide | >95 |

Note: The yields for the 4-amino analog may vary and would require experimental optimization.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to be readily converted into a highly reactive dienophile opens up a wide range of possibilities for the construction of complex polycyclic and heterocyclic molecules through Diels-Alder reactions. Furthermore, its amino functionality provides a handle for the synthesis of other important classes of compounds, such as Schiff bases. The protocols and data presented herein provide a foundation for researchers and scientists to explore the full potential of this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. Further research into the specific reaction conditions and substrate scope for the 4-amino derivative will undoubtedly expand its applications.

References

Application Notes and Protocols: Derivatization of 4-Amino-1,2,4-triazolidine-3,5-dione and its Analogs for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization strategies for the 4-amino-1,2,4-triazole scaffold, a close analog and key precursor to 4-Amino-1,2,4-triazolidine-3,5-dione, for the development of novel therapeutic agents. The protocols outlined below detail the synthesis of various derivatives and summarize their biological activities, offering a valuable resource for medicinal chemists and drug discovery scientists.

Introduction

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds.[1] Derivatives of 4-amino-1,2,4-triazole and its dione analog have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and enzyme inhibitory properties.[2][3][4][5] This document details the synthesis of key derivatives and presents their biological data to guide further research and development.

I. Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones (Urazoles)

A one-pot synthesis method allows for the efficient production of 4-substituted-1,2,4-triazolidine-3,5-diones, also known as urazoles.[6] This approach avoids the use of toxic reagents and complex reaction conditions often associated with traditional methods.[6]

Experimental Protocol: One-Pot Synthesis of 4-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione[7]

-

Dissolve p-toluidine (3 mmol) and cesium carbonate (3.5 mmol) in anhydrous 1,4-dioxane (10 mL).

-

Add triphosgene (1 mmol) in portions over 2-3 minutes while stirring the mixture at room temperature.

-

Continue stirring at room temperature for the appropriate time as monitored by TLC.

-

Upon completion, neutralize the solution with concentrated HCl to a pH of 1-2.

-

Collect the resulting white crystalline product by filtration and dry to yield 4-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione.

This protocol can be adapted for various substituted anilines to generate a library of urazole derivatives.[6]

Experimental Workflow: One-Pot Urazole Synthesis

Caption: One-pot synthesis of 4-substituted urazoles.

II. Synthesis of Thiazolidin-4-one Derivatives from 4-Amino-1,2,4-triazole

Thiazolidin-4-one derivatives containing a 1,2,4-triazole moiety have shown promising antibacterial and antifungal activities.[2] The synthesis involves a multi-step protocol starting from a 4-amino-1,2,4-triazole precursor.

Experimental Protocol: Synthesis of Thiazolidin-4-one Derivatives[2][8]

Step 1: Synthesis of 5,5'-(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(benzene-1,2,3-triol)

-

Dissolve galloyl hydrazide (0.921 g, 0.005 mol) in dimethyl sulfoxide (15 mL).

-

Reflux the mixture for 18 hours.

-

Distill under reduced pressure and then cool.

-

Add 10 mL of distilled water and stir at room temperature for 12 hours.

-

Filter, dry, and recrystallize the resulting solid from aqueous ethanol.

Step 2: Synthesis of Schiff Base

-

Reflux a mixture of the product from Step 1 (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol with a few drops of glacial acetic acid.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Filter the precipitated solid and recrystallize from ethanol.

Step 3: Synthesis of Thiazolidin-4-one Derivative

-

Add thioglycolic acid (0.01 mol) to a solution of the Schiff base from Step 2 (0.001 mol) in dry benzene (25 mL).

-

Reflux the reaction mixture for 6 hours.

-

Cool the mixture and wash it five times with 50 mL portions of anhydrous sodium carbonate solution.

-

Remove the solvent under reduced pressure to obtain the final thiazolidin-4-one derivative.

Experimental Workflow: Thiazolidin-4-one Synthesis

Caption: Multi-step synthesis of thiazolidin-4-one derivatives.

III. Biological Activities of Derivatized Compounds

A. Antibacterial and Antifungal Activity

Derivatives of 4-amino-1,2,4-triazole have been evaluated for their antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of efficacy.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Thiazolidinone Derivative (IVa) | Staphylococcus aureus | 125 | [2] |

| Escherichia coli | 250 | [2] | |

| Candida albicans | 250 | [2] | |

| Thiazolidinone Derivative (IVb) | Staphylococcus aureus | 125 | [2] |

| Escherichia coli | 125 | [2] | |

| Candida albicans | 250 | [2] | |

| 4-amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethyl) | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | 5 | [3] |

| Ofloxacin analogue with 1,2,4-triazole | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [3] |

| Schiff base 4c | S. aureus | 16 | [7] |

| B. subtilis | 20 | [7] | |

| Schiff base 4e | E. coli | 25 | [7] |

| S. typhi | 31 | [7] |

B. Anticonvulsant Activity

Several 4-amino-4H-1,2,4-triazole derivatives have shown significant anticonvulsant activity in animal models. The median effective dose (ED₅₀) is used to quantify this activity.

| Compound ID | Test Model | ED₅₀ (mg/kg) | Reference |

| 3-amino-5-(4-choloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivative (32a) | PTZ-induced seizures | 1.4 | [4] |

| 3-(n-propyl)-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole (36a) | Maximal Electroshock (MES) | 5.7 | [4] |

| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (68) | Maximal Electroshock (MES) | 38.5 | [4] |

| Compound 6f | Maximal Electroshock (MES) | 13.1 | [8] |

| scPTZ | 19.7 | [8] | |

| Compound 6l | Maximal Electroshock (MES) | 9.1 | [8] |

| scPTZ | 19.0 | [8] |

C. Enzyme Inhibition Activity

The 1,2,4-triazole scaffold is a known inhibitor of various enzymes, including metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance. The half-maximal inhibitory concentration (IC₅₀) is a measure of the inhibitor's potency.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| 3-(4-Bromophenyl)-6,7-dihydro-5H-[2][6][9]triazolo[3,4-b][9][10]thiazine (5l) | Metallo-β-lactamase (VIM-2) | 38.36 | [11][12] |

| Azinane triazole derivative (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [13] |

| α-glucosidase | 36.74 ± 1.24 | [13] | |

| Urease | 19.35 ± 1.28 | [13] | |

| Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [13] | |

| Azinane triazole derivative (12m) | Butyrylcholinesterase (BChE) | 0.017 ± 0.53 | [13] |

IV. Mechanism of Action: Enzyme Inhibition

The inhibitory activity of 1,2,4-triazole derivatives often stems from their ability to coordinate with metal ions in the active site of metalloenzymes or to form key interactions with active site residues.

Metallo-β-Lactamase (MBL) Inhibition

Derivatives of 1,2,4-triazole have been identified as inhibitors of MBLs, such as VIM-2, which are zinc-dependent enzymes that hydrolyze β-lactam antibiotics.[11][12] The proposed mechanism involves the coordination of the triazole nitrogen atoms to the zinc ions in the active site, thereby blocking the catalytic activity of the enzyme.

Signaling Pathway: MBL Inhibition by Triazole Derivatives

Caption: Inhibition of metallo-β-lactamase by 1,2,4-triazole derivatives.

Conclusion

The derivatization of the 4-amino-1,2,4-triazole scaffold represents a fruitful avenue for the discovery of new medicinal agents with diverse therapeutic applications. The synthetic protocols and biological data presented herein provide a solid foundation for the rational design and development of novel, potent, and selective drug candidates. Further structure-activity relationship (SAR) studies are warranted to optimize the observed activities and to explore the full potential of this versatile heterocyclic system.

References

- 1. benchchem.com [benchchem.com]

- 2. chemmethod.com [chemmethod.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]

- 7. connectjournals.com [connectjournals.com]

- 8. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones [html.rhhz.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Experimental protocol for using "4-Amino-1,2,4-triazolidine-3,5-dione" as a reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,4-triazolidine-3,5-dione, also known as urazine, is a versatile heterocyclic compound with a high nitrogen and oxygen content. Its unique structure makes it a valuable reagent and building block in various fields of chemical synthesis. It serves as a precursor in the production of pharmaceuticals, agrochemicals like herbicides and fungicides, and dyes. Furthermore, its ability to form stable complexes with metal ions has led to its use in coordination chemistry and the development of energetic materials.

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, focusing on the preparation of substituted urazoles and metal complexes.

Safety and Handling

This compound should be handled with care in a well-ventilated chemical fume hood.[1] Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and protective clothing, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, wash the affected area immediately with plenty of water.[1] Store the reagent in a cool, dry place away from strong oxidizing agents, acids, and bases.[1]

For detailed safety information, refer to the Safety Data Sheet (SDS).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂H₄N₄O₂ |

| Molecular Weight | 116.08 g/mol |

| Melting Point | 269-270 °C |

| Appearance | White crystalline solid |

| Solubility | Slightly soluble in DMSO and Methanol |

Application 1: One-Pot Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones (Urazoles)

This protocol describes an efficient one-pot synthesis of 4-substituted urazoles from various anilines using triphosgene and ethyl carbazate. This method offers good to excellent yields and avoids the isolation of intermediates.[1]

Reaction Pathway

References

Application Notes and Protocols: 4-Amino-1,2,4-triazolidine-3,5-dione as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,4-triazolidine-3,5-dione, a derivative of the urazole heterocyclic system, is a valuable and reactive building block in the synthesis of a variety of fused and substituted heterocyclic compounds. The presence of a primary amino group at the 4-position, combined with the triazole core, offers unique reactivity, making it a key synthon for the construction of novel molecular architectures with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of diverse heterocyclic systems.

Key Applications

The primary reactivity of this compound stems from the nucleophilicity of the 4-amino group, which can readily participate in condensation and cyclization reactions with various electrophilic partners. This allows for the construction of fused heterocyclic systems with promising biological activities.

Synthesis of Fused[1][2][3]Triazolo[4,3-b][1][2][3]triazole Derivatives